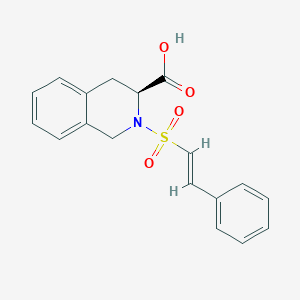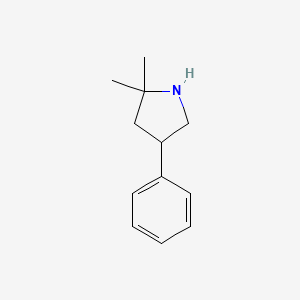
2,2-Dimethyl-4-phenylpyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-phenylpyrrolidine is a chemical compound that has garnered attention in various fields of scientific research due to its unique structural properties and potential applications. This compound belongs to the pyrrolidine family, which is characterized by a five-membered nitrogen-containing ring. The presence of the dimethyl and phenyl groups at specific positions on the pyrrolidine ring imparts distinct chemical and physical properties to the compound.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-4-phenylpyrrolidine typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition between a nitrone and an olefin, which results in the formation of the pyrrolidine ring . The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like a Lewis acid to facilitate the cycloaddition process.
Industrial Production Methods: On an industrial scale, the production of pyrrolidine derivatives, including this compound, can be achieved through the reaction of 1,4-butanediol with ammonia in the presence of a cobalt- and nickel oxide catalyst supported on alumina . This reaction is carried out at elevated temperatures and pressures to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 2,2-Dimethyl-4-phenylpyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenyl group can be replaced by other substituents using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in an aprotic solvent like dimethyl sulfoxide.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine compounds.
科学的研究の応用
2,2-Dimethyl-4-phenylpyrrolidine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2,2-Dimethyl-4-phenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structural configuration and the nature of the substituents. For example, it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
類似化合物との比較
2,2-Dimethyl-4-phenylpyrrolidine can be compared with other pyrrolidine derivatives, such as:
Pyrrolidine: A simpler structure without the dimethyl and phenyl groups, used widely in organic synthesis.
Pyrrolizidine: Contains a fused bicyclic structure and is known for its presence in certain alkaloids.
Prolinol: A hydroxylated derivative of pyrrolidine, used as a chiral auxiliary in asymmetric synthesis.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
特性
分子式 |
C12H17N |
|---|---|
分子量 |
175.27 g/mol |
IUPAC名 |
2,2-dimethyl-4-phenylpyrrolidine |
InChI |
InChI=1S/C12H17N/c1-12(2)8-11(9-13-12)10-6-4-3-5-7-10/h3-7,11,13H,8-9H2,1-2H3 |
InChIキー |
IFPNGAFTQDMZDA-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(CN1)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Bromo-3-([ethyl(methyl)amino]methyl)aniline](/img/structure/B13196548.png)
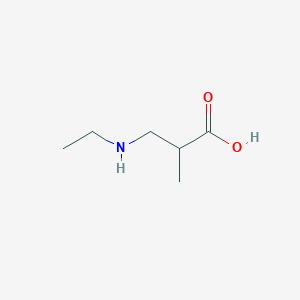
![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)

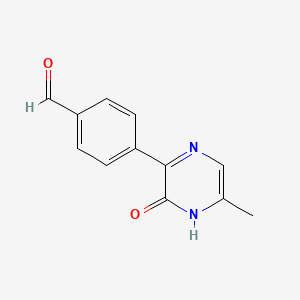
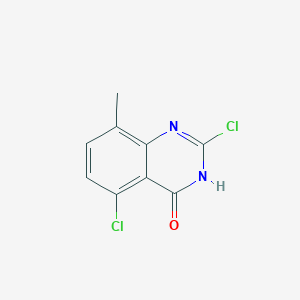
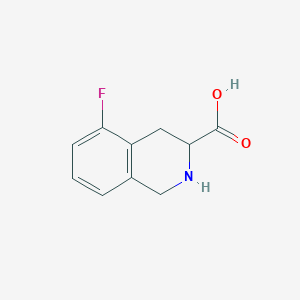

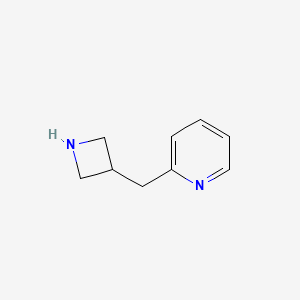

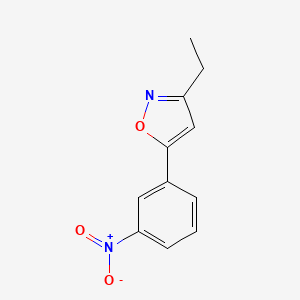
![6,6-Dimethyl-1-oxaspiro[2.6]nonane-2-carbonitrile](/img/structure/B13196618.png)
![2-(4-Methoxyphenyl)-7-methyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13196640.png)
